molecular formula C8H3ClFN3O2 B050361 4-Chlor-7-fluor-6-nitrochinazolin CAS No. 162012-70-6

4-Chlor-7-fluor-6-nitrochinazolin

Katalognummer: B050361
CAS-Nummer: 162012-70-6
Molekulargewicht: 227.58 g/mol
InChI-Schlüssel: UYQMNEZWVKRWMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-fluoro-6-nitroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

    Medicine: As an intermediate in the synthesis of Afatinib, it plays a crucial role in the development of cancer therapies.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

4-Chloro-7-fluoro-6-nitroquinazoline is an intermediate in the synthesis of Afatinib , a derivative of aminocrotonylamino-substituted quinazoline . Afatinib is known to target the epidermal growth factor receptor (EGFR) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

As an intermediate in the synthesis of Afatinib, 4-Chloro-7-fluoro-6-nitroquinazoline contributes to the overall mechanism of action of Afatinib. Afatinib works by irreversibly binding to the ATP-binding site of the EGFR . This inhibits the tyrosine kinase activity of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chloro-7-fluoro-6-nitroquinazoline, through its role in the synthesis of Afatinib, is the EGFR signaling pathway . By inhibiting the EGFR, Afatinib disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation .

Result of Action

The molecular and cellular effects of 4-Chloro-7-fluoro-6-nitroquinazoline are primarily realized through its role in the synthesis of Afatinib. The inhibition of the EGFR by Afatinib leads to a decrease in cell proliferation and survival, making it effective in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of 4-Chloro-7-fluoro-6-nitroquinazoline, as an intermediate in the synthesis of Afatinib, can be influenced by various environmental factors. These can include the conditions under which the synthesis is carried out, such as temperature and pH, as well as the presence of other substances that could potentially interact with the compound .

Vorbereitungsmethoden

The synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves several steps:

    Starting Materials: The synthesis begins with 2-amino-4-fluorobenzoic acid and formamidine acetate.

    Formation of 7-fluoro-4-hydroxyquinazoline: These starting materials are reacted in ethylene glycol monomethyl ether under specific conditions to form 7-fluoro-4-hydroxyquinazoline.

    Nitration: The 7-fluoro-4-hydroxyquinazoline is then nitrated to produce 7-fluoro-6-nitro-4-hydroxyquinazoline.

    Purification: The nitrated product contains isomers that are removed through special treatments to obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.

    Final Product: The purified compound is treated with sulfoxide chloride to yield 4-Chloro-7-fluoro-6-nitroquinazoline.

Analyse Chemischer Reaktionen

4-Chloro-7-fluoro-6-nitroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7-fluoro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:

    4,7-Dichloro-6-nitroquinazoline: Similar in structure but with two chlorine atoms instead of one chlorine and one fluorine.

    4-Chloro-6-nitroquinazoline: Lacks the fluorine atom present in 4-Chloro-7-fluoro-6-nitroquinazoline.

    7-Fluoro-6-nitroquinazoline: Lacks the chlorine atom present in 4-Chloro-7-fluoro-6-nitroquinazoline.

The presence of both chlorine and fluorine atoms in 4-Chloro-7-fluoro-6-nitroquinazoline makes it unique and can influence its reactivity and the types of reactions it undergoes .

Biologische Aktivität

4-Chloro-7-fluoro-6-nitroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.

4-Chloro-7-fluoro-6-nitroquinazoline (C8H3ClFN3O2) is characterized by its unique quinazoline structure, which is significant in drug development due to its ability to interact with various biological targets. The compound's molecular structure includes:

  • Chlorine (Cl) at the 4-position
  • Fluorine (F) at the 7-position
  • Nitro group (NO2) at the 6-position

These substituents contribute to its biological activity, particularly its inhibition of specific kinases involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of quinazoline, including 4-chloro-7-fluoro-6-nitroquinazoline, exhibit significant anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. For instance, studies have shown that quinazoline derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Key Findings:

  • Inhibition of EGFR : Quinazoline derivatives are known to inhibit EGFR, a common target in cancer therapies. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.
  • Case Study : A study reported that N-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline derivatives demonstrated high anti-MERS-CoV activity and were also effective against various cancer cell lines, showcasing their dual functionality as antiviral and anticancer agents .

Antiviral Activity

The antiviral potential of 4-chloro-7-fluoro-6-nitroquinazoline has been explored in the context of coronaviruses. Research has identified it as a promising candidate for inhibiting MERS-CoV infection.

Key Findings:

  • IC50 Values : In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.157 μM against MERS-CoV, indicating potent antiviral activity with minimal cytotoxicity .
  • Mechanism of Action : The mechanism involves disruption of viral replication processes, making it a candidate for further development in therapeutic applications against viral infections.

Synthetic Pathways

The synthesis of 4-chloro-7-fluoro-6-nitroquinazoline typically involves multi-step reactions that optimize yield and purity.

StepReaction TypeDescription
1SubstitutionChlorination and fluorination at specific positions on the quinazoline ring.
2Nucleophilic SubstitutionIntroduction of amino groups to enhance biological activity.
3ReductionFinal modifications to achieve desired pharmacological properties.

These synthetic routes are crucial for producing analogs with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter potency and selectivity towards biological targets.

PositionSubstituentEffect on Activity
4ClEnhances EGFR inhibition
7FIncreases binding affinity
6NO2Improves overall stability

Eigenschaften

IUPAC Name

4-chloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMNEZWVKRWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442467
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-70-6
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162012-70-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-fluoro-6-nitroquinazolin-4-ol (15 g, 0.072 mol) was added into 150 mL SOCl2 and 10 drops of DMF was added. The solution was heated to reflux for 4 hours, then SOCl2 was removed under reduce pressure to give 4-chloro-7-fluoro-6-nitro quinazoline as a yellow powder 15.4 g (94.4% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-7-fluor-6-nitroquinazoline was prepared as described in Mishani et al. (2005). In brief, 2-amino-4-fluorobezoic acid was reacted with formamide, at 160° C. for 3 hours. The resulting 7-fluoro-4-hydroxyquinazoline (Compound 22) was then reacted with a mixture of nitric acid and sulfuric acid, at 100° C., for 2 hours, to thereby obtain 7-fluoro-4-hydroxy-6-nitroquinazoline (Compound 23), which was thereafter reacted with thionyl chloride in DMF (reflux, 7 hours), to obtain 4-chloro-fluoro-6-nitroquinazoline (Compound 24, see, FIG. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-Fluoro-6-nitroquinazolin-4-ol (518 mg, 2 mmol) was dissolved into thionyl chloride (3 mL) containing 2 drops of DMF. The solution was refluxed for 3 h. The solvent was removed under reduced pressure to afford 4-chloro-7-fluoro-6-nitroquinazoline, which was used directly in the next step without purification.
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 5
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 6
4-Chloro-7-fluoro-6-nitroquinazoline
Customer
Q & A

Q1: What is the significance of using 4-chloro-7-fluoro-6-nitroquinazoline in the described solid-phase synthesis?

A1: The research highlights the compound's role as a crucial building block in synthesizing a library of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones []. The presence of specific functional groups (chloro, fluoro, and nitro) allows for chemoselective reactions with other reagents, enabling the step-wise assembly of the target molecules on a solid support. This approach streamlines the synthesis process, offering advantages in terms of purification and yield compared to traditional solution-phase methods.

Q2: Could you elaborate on the reactivity of 4-chloro-7-fluoro-6-nitroquinazoline in this specific synthetic approach?

A2: The paper demonstrates the chemoselective reactivity of 4-chloro-7-fluoro-6-nitroquinazoline. It first reacts with resin-bound arylamines at the chlorine position, leaving the fluoro and nitro groups untouched []. This selectivity is crucial for the subsequent steps involving amino acid coupling and final cyclization to achieve the desired dihydropyrazinoquinazolinone scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.